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Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic

infection increasing the risk of developing liver cirrhosis and hepatocellular carcinoma. The

host's cellular immune response, particularly cytotoxic T lymphocyte (CTL) activity, is crucial for

the control and clearance of HBV. A key target for this CTL response is the HLA-A*02:01-

restricted epitope derived from the HBV core protein, amino acids 18-27, with the sequence

Phe-Leu-Pro-Ser-Asp-Phe-Phe-Pro-Ser-Val (FLPSDFFPSV).[1][2] This peptide is a critical tool

for researchers studying HBV-specific T-cell immunity, developing therapeutic vaccines, and

monitoring immune responses in patients. This in-depth technical guide provides a

comprehensive overview of the FLPSDFFPSV peptide, including its mechanism of action,

quantitative data on its immunological properties, and detailed experimental protocols for its

investigation.

Core Properties of FLPSDFFPSV
The FLPSDFFPSV peptide is an immunodominant epitope presented by the Major

Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of HBV-

infected cells.[1][2] This peptide-MHC complex is then recognized by the T-cell receptor (TCR)

on CD8+ cytotoxic T lymphocytes, initiating a signaling cascade that leads to T-cell activation,

proliferation, and the elimination of infected hepatocytes.
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Mechanism of Action: T-Cell Receptor Signaling
Pathway
The binding of the FLPSDFFPSV-HLA-A*02:01 complex to a specific TCR on a CD8+ T cell is

the primary event that triggers an adaptive immune response against HBV-infected cells. This

interaction initiates a complex intracellular signaling pathway, leading to the activation of the T

cell's effector functions.
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Caption: T-Cell Receptor (TCR) signaling cascade initiated by FLPSDFFPSV-MHC complex

recognition.

Quantitative Data
The immunological efficacy of the FLPSDFFPSV peptide can be quantified through various

assays. Below are tables summarizing key quantitative data from published studies.
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Table 1: Binding Affinity of HBV Core 18-27 Peptide to
HLA-A2 Supertype Alleles

HLA Allele Peptide Sequence Binding Affinity (IC50 nM)

A0201 FLPSDFFPSV < 500

A0202 FLPSDFFPSV < 500

A0203 FLPSDFFPSV < 500

A0206 FLPSDFFPSV < 500

A*6802 FLPSDFFPSV < 500

Data sourced from a study

analyzing the binding of HBV-

derived peptides to multiple

HLA class I alleles.[3] IC50

values represent the

concentration of peptide

required to inhibit the binding

of a standard radiolabeled

peptide by 50%.

Table 2: Quantification of HBcAg18-27-Specific CD8+ T-
Cell Responses
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Immunizing
Peptide

Assay Healthy Donors
Chronic Hepatitis B
Patients

Peptide 1 (modified

HBcAg18-27)

Tetramer Staining (%

of CD8+ T cells)
Not Reported Not Reported

Cytotoxicity Assay (%

lysis at E:T 100:1)
Not Reported

Significantly lower

than Peptide 3

Peptide 2 (modified

HBcAg18-27)

Tetramer Staining (%

of CD8+ T cells)
Not Reported Not Reported

Cytotoxicity Assay (%

lysis at E:T 100:1)
Not Reported

Significantly lower

than Peptide 3

Peptide 3 (modified

HBcAg18-27)

Tetramer Staining (%

of CD8+ T cells)

1.05% (10,500/10^6

PBMCs)

0.93% (9,300/10^6

PBMCs)

Cytotoxicity Assay (%

lysis at E:T 100:1)
Not Reported 68.4 ± 15%

Irrelevant Peptide

(MART-1)

Tetramer Staining (%

of CD8+ T cells)
0.02% (background)

0.04% - 0.14%

(background)

Cytotoxicity Assay (%

lysis at E:T 100:1)
No specific lysis No specific lysis

Data adapted from a

study investigating the

immunogenicity of

modified HBcAg18-27

peptides in vitro using

PBMCs from healthy

donors and chronic

hepatitis B patients.[4]

Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of FLPSDFFPSV-

specific T-cell responses. The following sections provide step-by-step protocols for key

immunological assays.
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Experimental Workflow
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Caption: General workflow for assessing T-cell responses to FLPSDFFPSV.
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Protocol 1: Enzyme-Linked Immunospot (ELISPOT)
Assay for IFN-γ
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-

secreting cells at the single-cell level.

Materials:

96-well PVDF-membrane plates

Sterile PBS

70% Ethanol

Coating buffer (sterile PBS)

Capture anti-human IFN-γ antibody

Blocking solution (e.g., RPMI 1640 with 10% FBS)

Peripheral Blood Mononuclear Cells (PBMCs)

FLPSDFFPSV peptide (and irrelevant control peptide)

Recombinant human IL-2

Complete culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine,

penicillin/streptomycin)

Biotinylated detection anti-human IFN-γ antibody

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

ELISPOT plate reader

Procedure:
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Plate Coating:

Pre-wet the 96-well PVDF membrane with 15 µL of 70% ethanol for 1 minute.

Wash the plate 3 times with 200 µL/well of sterile PBS.

Add 100 µL/well of the capture anti-IFN-γ antibody diluted in coating buffer.

Incubate overnight at 4°C.[5]

Cell Preparation and Plating:

The next day, wash the plate 3 times with 200 µL/well of sterile PBS.

Block the membrane by adding 200 µL/well of blocking solution and incubate for at least 2

hours at room temperature.[5]

Prepare a cell suspension of PBMCs in complete culture medium.

Wash the plate 3 times with sterile PBS.

Add PBMCs to the wells (typically 2-3 x 10^5 cells/well).

Add the FLPSDFFPSV peptide to the experimental wells at the desired concentration

(e.g., 10 µg/mL). Include negative control wells (no peptide or irrelevant peptide) and

positive control wells (e.g., PHA).

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

Detection and Development:

Wash the plate 3 times with PBS and then 3 times with PBS containing 0.05% Tween-20

(PBST).

Add 100 µL/well of the biotinylated detection anti-IFN-γ antibody diluted in PBST with 1%

BSA.

Incubate for 2 hours at room temperature.
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Wash the plate 4 times with PBST.

Add 100 µL/well of Streptavidin-ALP or -HRP diluted in PBST.

Incubate for 1 hour at room temperature.

Wash the plate 4 times with PBST and then 2 times with PBS.

Add 100 µL/well of the substrate solution and monitor spot development.

Stop the reaction by washing with distilled water.

Allow the plate to dry completely before counting the spots using an ELISPOT reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow
Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, enabling the

simultaneous analysis of cell surface markers and intracellular proteins.

Materials:

PBMCs

Complete culture medium

FLPSDFFPSV peptide (and irrelevant control peptide)

Co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d antibodies)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

FACS tubes or 96-well U-bottom plates

Phosphate-buffered saline (PBS)

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8)

Fixation buffer (e.g., 4% paraformaldehyde)
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Permeabilization buffer (e.g., PBS with 0.1% saponin and 0.5% BSA)

Fluorescently conjugated antibody against IFN-γ

Flow cytometer

Procedure:

Cell Stimulation:

Resuspend PBMCs in complete culture medium at a concentration of 1-2 x 10^6 cells/mL.

Add the FLPSDFFPSV peptide (e.g., 1-10 µg/mL) and co-stimulatory molecules.

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).

Incubate for an additional 4-6 hours.[7]

Surface Staining:

Harvest the cells and wash with cold PBS.

Resuspend the cells in PBS containing fluorescently conjugated antibodies against

surface markers (e.g., anti-CD3, anti-CD8).

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with PBS.

Fixation and Permeabilization:

Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at room

temperature in the dark.

Wash the cells twice with permeabilization buffer.

Intracellular Staining:
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Resuspend the fixed and permeabilized cells in permeabilization buffer containing the

fluorescently conjugated anti-IFN-γ antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with permeabilization buffer.

Acquisition and Analysis:

Resuspend the cells in PBS for flow cytometry analysis.

Acquire the samples on a flow cytometer.

Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage

of IFN-γ positive cells.

Conclusion
The HBV core peptide FLPSDFFPSV is an indispensable tool for the detailed investigation of

cellular immunity in HBV infection. The ability to quantify the binding affinity of this peptide to

HLA molecules and to measure the frequency and functional capacity of FLPSDFFPSV-specific

T cells provides valuable insights into the immunopathogenesis of hepatitis B. The

standardized protocols provided in this guide are intended to facilitate reproducible and robust

research in this critical area, ultimately contributing to the development of novel

immunotherapies and vaccines for the treatment and prevention of chronic HBV infection.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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